molecular formula C9H20O4 B14280822 2,6-Bis(hydroxymethyl)heptane-1,7-diol CAS No. 120626-28-0

2,6-Bis(hydroxymethyl)heptane-1,7-diol

Cat. No.: B14280822
CAS No.: 120626-28-0
M. Wt: 192.25 g/mol
InChI Key: GAJDLGHYBMLPNM-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)heptane-1,7-diol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is also known as a derivative of heptane, a seven-carbon alkane. The presence of hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)heptane-1,7-diol can be achieved through several methods. One common approach involves the reduction of 2,6-diformylheptane using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,6-diformylheptane. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)heptane-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can convert the hydroxyl groups into alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 2,6-diformylheptane or 2,6-dicarboxyheptane.

    Reduction: Formation of heptane derivatives with reduced hydroxyl groups.

    Substitution: Formation of 2,6-dichloroheptane or other substituted derivatives.

Scientific Research Applications

2,6-Bis(hydroxymethyl)heptane-1,7-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)heptane-1,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in the formation of hydrogen-bonded networks. Additionally, its reactivity allows it to undergo various chemical transformations, enabling its use in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1,7-Heptanediol: A similar diol with hydroxyl groups at the terminal positions.

    2,5-Bis(hydroxymethyl)hexane: A diol with hydroxyl groups at the 2 and 5 positions of a six-carbon chain.

    2,4-Bis(hydroxymethyl)pentane: A diol with hydroxyl groups at the 2 and 4 positions of a five-carbon chain.

Uniqueness

2,6-Bis(hydroxymethyl)heptane-1,7-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and makes it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

120626-28-0

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

2,6-bis(hydroxymethyl)heptane-1,7-diol

InChI

InChI=1S/C9H20O4/c10-4-8(5-11)2-1-3-9(6-12)7-13/h8-13H,1-7H2

InChI Key

GAJDLGHYBMLPNM-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)CO)CC(CO)CO

Origin of Product

United States

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